methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrazole ring, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the benzyl group. The thiophene ring is then synthesized and coupled with the pyrazole derivative. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can introduce additional oxygen-containing functional groups.
Scientific Research Applications
Methyl 2-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group and the pyrazole ring are likely to play key roles in its biological activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[({1-benzyl-3-nitro-1H-pyrazol-5-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound is unique due to its combination of a pyrazole ring, a thiophene ring, and a carboxylate ester group.
Other Pyrazole Derivatives: Compounds with similar pyrazole structures but different substituents may have different properties and applications.
Thiophene Derivatives: Compounds with thiophene rings but different functional groups may also be of interest for comparison.
Uniqueness
The uniqueness of methyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H18N4O5S |
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Molecular Weight |
426.4g/mol |
IUPAC Name |
methyl 2-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N4O5S/c1-29-20(26)17-13-8-5-9-15(13)30-19(17)21-18(25)14-10-16(24(27)28)22-23(14)11-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9,11H2,1H3,(H,21,25) |
InChI Key |
JASRLHQUFSIVEJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NN3CC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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